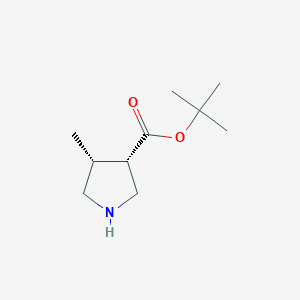

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrrolidine and tert-butyl chloroformate.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-methylpyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is then purified by column chromatography or recrystallization to obtain the desired this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often use amines or other nucleophiles in the presence of a base.

Major Products

Hydrolysis: Carboxylic acid and tert-butyl alcohol.

Reduction: Corresponding alcohol.

Substitution: Amides or other substituted products.

Scientific Research Applications

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

- (3S,4R)-4-Methyl-pyrrolidine-3-carboxylic acid methyl ester

- (3S,4R)-4-Methyl-pyrrolidine-3-carboxylic acid ethyl ester

- (3S,4R)-4-Methyl-pyrrolidine-3-carboxylic acid isopropyl ester

Uniqueness

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl ester group. This configuration imparts distinct chemical and physical properties, making it particularly useful in the synthesis of chiral pharmaceuticals and other specialized applications.

Biological Activity

Tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is a chiral compound that plays a significant role in medicinal chemistry and drug development. Its unique structural features, including a pyrrolidine ring and a tert-butyl group, contribute to its biological activity. This article explores the compound's biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H19N2O2

- Molecular Weight : Approximately 185.27 g/mol

- Chirality : The compound exhibits chirality at the 3 and 4 positions of the pyrrolidine ring, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound is known to influence several biochemical pathways, including:

- Inhibition of Enzymes : It may inhibit key enzymes involved in metabolic processes.

- Neuroprotective Effects : Research indicates potential protective effects against neurodegenerative conditions by modulating oxidative stress and inflammatory responses.

1. Neuroprotective Properties

Studies have shown that this compound exhibits neuroprotective effects in models of neurodegeneration. For instance:

- In Vitro Studies : The compound has been tested for its ability to protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. Results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta .

2. Antimicrobial Activity

Recent investigations suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes, potentially disrupting their integrity. However, further studies are needed to quantify its efficacy against specific pathogens.

Research Findings

Case Study 1: Neuroprotection Against Amyloid-Beta

In a study assessing the protective effects of this compound on astrocytes exposed to amyloid-beta:

- Findings : The compound significantly reduced markers of oxidative stress and improved cell viability in treated astrocytes compared to controls.

- : Suggests potential for development as a therapeutic agent in Alzheimer's disease management .

Case Study 2: Antimicrobial Efficacy

A preliminary study evaluated the antimicrobial properties of the compound against various bacterial strains:

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-5-11-6-8(7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKTZZKIYNNAAO-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.